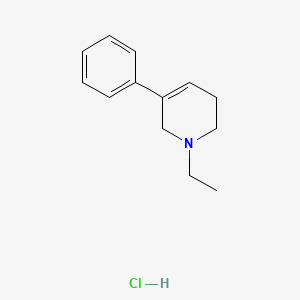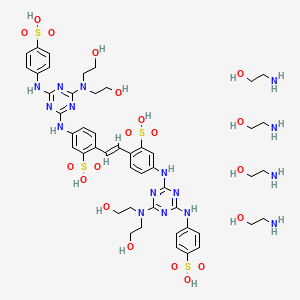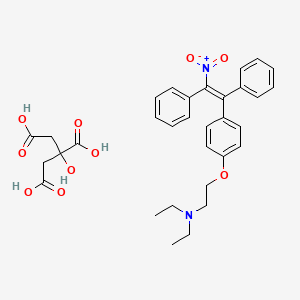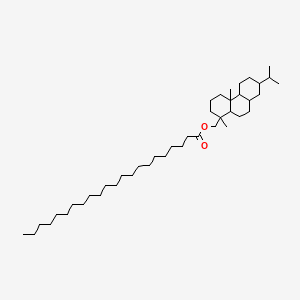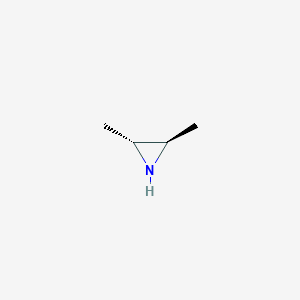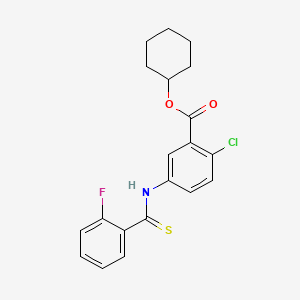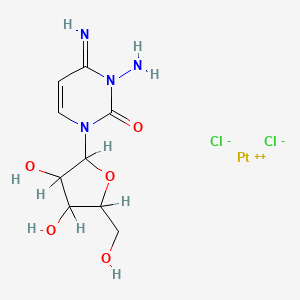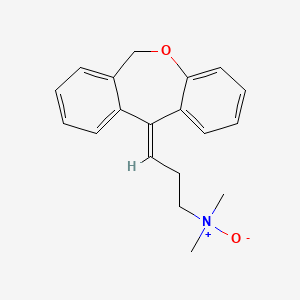
2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-3-(3-(1-piperidinyl)propyl)-, (4R-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MLV 3076D: is a chemical compound known for its unique structure and properties. It is scientifically named 2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-3-[3-(1-piperidinyl)propyl]-, (4R-cis)-
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MLV 3076D involves several steps, starting with the preparation of the oxazolidinone ring. The reaction typically involves the condensation of an amino alcohol with a carbonyl compound under acidic or basic conditions. The introduction of the 2-methylpropyl and phenyl groups is achieved through alkylation and arylation reactions, respectively. The final step involves the addition of the piperidinyl propyl group, which is typically done through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of MLV 3076D follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: MLV 3076D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring.
Substitution: The piperidinyl propyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various oxazolidinone derivatives, oxazolidine compounds, and substituted piperidinyl propyl derivatives.
Aplicaciones Científicas De Investigación
MLV 3076D has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: MLV 3076D is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of MLV 3076D involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome. This action disrupts the translation process, leading to the inhibition of bacterial growth. The piperidinyl propyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Linezolid: Another oxazolidinone compound with similar antibacterial properties.
Tedizolid: A more potent derivative of linezolid with improved pharmacokinetic properties.
Radezolid: An oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness: MLV 3076D is unique due to its specific structural modifications, which confer distinct biological and chemical properties. The presence of the piperidinyl propyl group enhances its membrane permeability, making it more effective in certain applications compared to other oxazolidinone compounds.
Propiedades
Número CAS |
104527-98-2 |
|---|---|
Fórmula molecular |
C21H32N2O2 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(4R,5S)-4-(2-methylpropyl)-5-phenyl-3-(3-piperidin-1-ylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H32N2O2/c1-17(2)16-19-20(18-10-5-3-6-11-18)25-21(24)23(19)15-9-14-22-12-7-4-8-13-22/h3,5-6,10-11,17,19-20H,4,7-9,12-16H2,1-2H3/t19-,20+/m1/s1 |
Clave InChI |
AXRKILQEHPABMB-UXHICEINSA-N |
SMILES isomérico |
CC(C)C[C@@H]1[C@@H](OC(=O)N1CCCN2CCCCC2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)CC1C(OC(=O)N1CCCN2CCCCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
